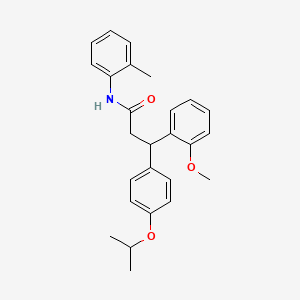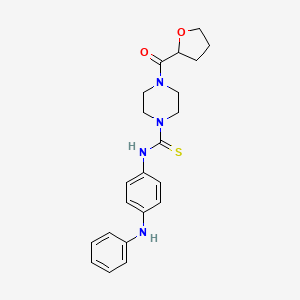
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide
Übersicht
Beschreibung
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide is a chemical compound which is commonly known as L-765,314. It is a selective antagonist of the cannabinoid receptor CB1. This compound has been widely studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
L-765,314 is a selective antagonist of the cannabinoid receptor CB1. It works by blocking the binding of endocannabinoids to the CB1 receptor, which in turn reduces the activation of the receptor. This leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are involved in pain perception, inflammation, and appetite regulation.
Biochemical and Physiological Effects:
L-765,314 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, L-765,314 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using L-765,314 in lab experiments include its high selectivity for the CB1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using L-765,314 in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for research on L-765,314. These include:
1. Further studies on the anti-inflammatory and analgesic properties of L-765,314 in animal models of various medical conditions.
2. Studies on the potential use of L-765,314 in the treatment of obesity and diabetes in animal models and humans.
3. Studies on the potential use of L-765,314 in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease in animal models and humans.
4. Studies on the potential use of L-765,314 in combination with other drugs for the treatment of cancer.
5. Studies on the potential use of L-765,314 as a tool for studying the role of the endocannabinoid system in various physiological processes.
In conclusion, L-765,314 is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Its mechanism of action involves blocking the binding of endocannabinoids to the CB1 receptor. The advantages of using L-765,314 in lab experiments include its high selectivity for the CB1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using L-765,314 in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the limited availability of the compound. There are several future directions for research on L-765,314, including further studies on its anti-inflammatory and analgesic properties, its potential use in the treatment of obesity and diabetes, and its potential use in the treatment of neurological disorders and cancer.
Wissenschaftliche Forschungsanwendungen
L-765,314 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of obesity, diabetes, and neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-N-(2-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-18(2)30-21-15-13-20(14-16-21)23(22-10-6-8-12-25(22)29-4)17-26(28)27-24-11-7-5-9-19(24)3/h5-16,18,23H,17H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXNAFKDYPUEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C2=CC=C(C=C2)OC(C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenoxy)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B4081064.png)
![4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4081065.png)
![N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B4081068.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4081069.png)
![3-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4081071.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4081078.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4081085.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-({2-[(4-methylphenyl)thio]ethyl}amino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4081092.png)
![7-methyl-4-(3-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4081103.png)
![ethyl 7-chloro-5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4081117.png)
![2-mercapto-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4081134.png)
![1-(3-methoxyphenyl)-3-methyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B4081135.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4081155.png)
